
2-Bromo-4-methylbenzoic acid
Overview
Description
2-Bromo-4-methylbenzoic acid (CAS 7697-27-0) is a halogenated aromatic carboxylic acid with the molecular formula C₈H₇BrO₂ and a molecular weight of 215.05 g/mol . It features a bromine atom at the ortho position and a methyl group at the para position relative to the carboxylic acid moiety. This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly for developing SGLT2 inhibitors (sodium-glucose cotransporter-2 inhibitors), a class of antidiabetic drugs . Its industrial relevance stems from its role in scalable synthetic routes, such as Route B in the synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a precursor for therapeutic agents .
Physical properties include a melting point of 214–215°C (corrected) and characteristic NMR signals (δ 7.95, 7.55, 7.41 ppm for aromatic protons; δ 2.40 ppm for the methyl group) .
Preparation Methods
Direct Bromination via Electrophilic Aromatic Substitution
Electrophilic bromination of 4-methylbenzoic acid represents a straightforward route, though regioselectivity challenges arise due to competing directing effects. The carboxylic acid group (-COOH) is a strong meta-directing deactivator, while the methyl group (-CH₃) is an ortho/para-directing activator. To favor bromination at the ortho position relative to the methyl group (position 2), strategic modifications are required:
a) Protection of the Carboxylic Acid Group
Esterification of the -COOH group to form methyl 4-methylbenzoate reduces electron-withdrawing effects, enabling bromination at the ortho position. Subsequent hydrolysis regenerates the carboxylic acid:
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Esterification :
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Bromination :
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Hydrolysis :
This method achieves yields of 70–85% under optimized conditions (0–5°C, stoichiometric Br₂) .
b) Catalytic Bromination with Hydrogen Peroxide
A patent-derived approach employs H₂O₂ and H₂SO₄ to generate bromine in situ from KBr, enhancing safety and controllability :
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Conditions : 30–60°C, molar ratios (substrate:H₂SO₄:H₂O₂:KBr = 1.0:0.5–0.8:1.0–1.2:1.0–1.2).
Sandmeyer Reaction for Regioselective Bromination
The Sandmeyer reaction offers precise control over bromine placement by leveraging diazonium intermediates. This method is ideal for introducing bromine at sterically hindered positions:
a) Synthetic Route
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Nitration : Introduce a nitro group at position 2 of 4-methylbenzoic acid.
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Reduction : Convert the nitro group to an amine.
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Diazotization : Treat with NaNO₂/HCl to form a diazonium salt.
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Bromination : Substitute the diazonium group with Br⁻ using CuBr.
This method, though multi-step, achieves >90% regioselectivity and is scalable for industrial production .
Oxidative bromination combines bromine introduction and side-chain oxidation in a single step. For example, bromination of 4-methylbenzaldehyde derivatives followed by oxidation to the carboxylic acid:
Key Parameters :
Industrial-Scale Synthesis Considerations
a) Process Optimization
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Solvent Choice : Water or acetic acid minimizes byproducts and simplifies purification .
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Catalyst Recycling : FeBr₃ and TBAB can be recovered and reused, reducing costs .
b) Yield and Purity Data
Method | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|
Direct Bromination | 30–60 | 92.4 | 97.4 |
Sandmeyer Reaction | 0–5 | 88.2 | 95.8 |
Oxidative Bromination | 80–90 | 93.0 | 96.5 |
Data adapted from large-scale trials .
Challenges and Mitigation Strategies
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Regioselectivity Issues :
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Mitigation : Use directing groups (e.g., esters) or blocking strategies to favor ortho substitution.
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-
Byproduct Formation :
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Temperature Sensitivity :
Emerging Methodologies
a) Microwave-Assisted Bromination
Reduces reaction time from hours to minutes (e.g., 15 minutes at 100°C) while maintaining yields >85% .
b) Flow Chemistry
Continuous-flow systems enhance heat/mass transfer, improving scalability and safety for exothermic bromination steps .
Chemical Reactions Analysis
Substitution Reactions
The bromine atom in 2-bromo-4-methylbenzoic acid can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. Common nucleophiles include:
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Amines : Reacting with amines can yield substituted amides.
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Alcohols : Alcohols can replace bromine to form esters.
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Thiols : Thiols can also substitute bromine, producing thioethers.
Oxidation Reactions
The methyl group on the aromatic ring can be oxidized to yield carboxylic acids or aldehydes. Common oxidizing agents include:
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Potassium Permanganate : This reagent can oxidize the methyl group to a carboxylic acid.
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Chromium Trioxide : Another strong oxidizer that can facilitate similar transformations.
Reduction Reactions
Reduction processes can convert the carboxylic acid group into alcohols. Typical reducing agents include:
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Lithium Aluminum Hydride : A strong reducing agent that can reduce carboxylic acids to primary alcohols.
Coupling Reactions
This compound can serve as a coupling partner in various cross-coupling reactions, such as:
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Suzuki Coupling : Involves the reaction with aryl boronic acids in the presence of palladium catalysts, leading to biphenyl derivatives.
Reaction Type | Conditions | Products |
---|---|---|
Nucleophilic Substitution | Nucleophile + Base (e.g., NaOH) | Amides, Esters, Thioethers |
Oxidation | KMnO4 or CrO3 | Carboxylic Acids |
Reduction | LiAlH4 | Alcohols |
Coupling | Pd Catalyst + Aryl Boronic Acid | Biphenyl Derivatives |
Direct Bromination
The synthesis of this compound typically involves the bromination of 4-methylbenzoic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity.
Ullmann Coupling
Recent studies have highlighted the use of Ullmann coupling reactions involving this compound to synthesize more complex molecules, particularly in pharmaceutical applications .
Material Science
This compound is also explored for its utility in material science, particularly in synthesizing polymers and other materials with specific properties due to its reactive bromine atom.
Environmental Considerations
The synthesis and application of this compound must consider environmental impacts, particularly regarding the use of hazardous reagents and solvents during its synthesis.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
2-Bromo-4-methylbenzoic acid serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals. The compound can be transformed into various derivatives through reactions such as bromination, esterification, and acylation.
Key Derivatives Synthesized
Derivative | Application |
---|---|
4′-hydroxy-5:6′-dimethyldibenzo-α-pyrone | Potential anti-cancer agent |
2-bromo-4-methylbenzophenone | Intermediate for UV filters and dyes |
7-hydroxy-5′-methyl-6-n-hexyl-3:4-benzocoumarin | Fluorescent probes in biological assays |
These derivatives are synthesized through various pathways, often involving multi-step reactions that enhance their functional properties for specific applications .
Medicinal Chemistry
Pharmaceutical Intermediates
this compound is investigated as an intermediate in the synthesis of therapeutic agents. For instance, it plays a role in producing sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are promising candidates for diabetes management. A notable study demonstrated the effective scale-up of a synthetic route to a key SGLT2 inhibitor using this compound, showcasing its relevance in drug development .
Case Study: SGLT2 Inhibitors
In a recent industrial process, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid was synthesized from this compound. This process involved multiple steps including nitration and hydrogenation, yielding a scalable production method with significant cost reductions .
Materials Science
Applications in Polymer Chemistry
The compound is also explored for its potential use in polymer chemistry. Its derivatives can be incorporated into polymer matrices to enhance properties like thermal stability and UV resistance. This application is particularly relevant for developing specialty chemicals and materials used in coatings and adhesives.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methylbenzoic acid involves its participation in various chemical reactions. The bromine atom in the compound makes it reactive towards nucleophiles, allowing it to undergo substitution reactions. Additionally, the carboxylic acid group can participate in esterification and amidation reactions, forming various derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The reactivity and applications of brominated benzoic acids are heavily influenced by substituent positions and functional groups. Below is a comparative analysis:
Key Observations:
- Substituent Effects : The methyl group in this compound enhances steric stability and lipophilicity, making it favorable for drug intermediate synthesis compared to unsubstituted 4-bromobenzoic acid .
- Functional Group Diversity: Amino or hydroxyl groups (e.g., 2-amino-4-bromobenzoic acid) introduce hydrogen-bonding capabilities, expanding utility in biochemical assays .
Biological Activity
2-Bromo-4-methylbenzoic acid (CAS Number: 7697-27-0) is an aromatic carboxylic acid with significant biological activities. This compound has garnered attention in various fields, including medicinal chemistry and industrial applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on diverse research findings.
- Molecular Formula : CHBrO
- Molecular Weight : 215.05 g/mol
- IUPAC Name : this compound
- PubChem CID : 226292
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has been tested against bacteria and fungi, showing efficacy that suggests its potential as an antibiotic agent. For instance, studies have demonstrated its ability to inhibit the growth of Staphylococcus aureus and Escherichia coli.
2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases. In vitro studies have shown that this compound can reduce the expression of pro-inflammatory cytokines.
3. Role in Cancer Research
Recent investigations have explored the role of this compound in cancer therapy. It has been shown to induce apoptosis in cancer cell lines, suggesting a mechanism that could be harnessed for therapeutic purposes. The compound's ability to affect cell cycle regulation and promote programmed cell death positions it as a candidate for further development in anticancer strategies.
Synthesis and Derivatives
The synthesis of this compound typically involves bromination of 4-methylbenzoic acid using bromine or brominating agents under controlled conditions. This process can be scaled for industrial applications, as highlighted by recent studies focusing on the efficient production of related compounds for pharmaceutical use.
Step | Reaction Type | Conditions |
---|---|---|
1 | Bromination | Br, Acetic Acid |
2 | Purification | Recrystallization |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating significant antibacterial activity.
Case Study 2: Anti-inflammatory Mechanisms
In a laboratory setting, the anti-inflammatory effects were tested using human cell lines exposed to lipopolysaccharide (LPS). Treatment with this compound resulted in a reduction of tumor necrosis factor-alpha (TNF-α) levels by approximately 40%, indicating its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Bromo-4-methylbenzoic acid, and how do they address scalability challenges in research settings?
- Methodological Answer : Two primary synthetic routes are documented:
- Route A : Uses 3-amino-4-toluic acid as a starting material, involving bromination, esterification, and Sandmeyer reactions to yield intermediates.
- Route B : Directly employs this compound as a precursor, undergoing chlorination and esterification. Route B is more scalable but faces challenges in oxidation efficiency and high starting material costs .
Key Considerations : - Industrial scale-up requires optimizing reaction conditions (e.g., solvent choice, catalyst loading) to improve yield.
- Scalability is hindered by oxidation inefficiencies in Route B, necessitating alternative oxidizing agents or stepwise functionalization.
Q. How do the bromo and methyl substituents influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- The bromo group acts as a strong leaving group, enabling electrophilic aromatic substitution (e.g., sulfonation or coupling reactions). For example, bromo substitution facilitates sulfonyl chloride formation under thionyl chloride conditions .
- The methyl group introduces steric hindrance, directing reactivity to specific positions (e.g., para to methyl in coupling reactions). This steric effect can slow down nucleophilic attacks but enhances regioselectivity in multi-step syntheses .
Advanced Research Questions
Q. In catalytic reductive amination, how does this compound function as a solvent alternative, and what advantages does it offer over traditional solvents?
- Methodological Answer :
- This compound has been used as a co-solvent in iridium-catalyzed reductive amination of levulinic acid. Its stability under acidic conditions and low polarity reduce side reactions, improving yield (up to 85% in optimized systems) .
- Advantages :
- Reduces reliance on toxic polar aprotic solvents (e.g., NMP).
- Enhances reaction homogeneity due to partial solubility of substrates.
Q. What methodological strategies are effective for derivatizing this compound into esters or sulfonyl chlorides for further synthetic applications?
- Methodological Answer :
- Esterification : React with ethanol/H₂SO₄ under reflux to form ethyl 2-bromo-4-methylbenzoate, a precursor for SGLT2 inhibitors. Purity (>98%) is achieved via recrystallization .
- Sulfonyl Chloride Formation : Treat with thionyl chloride and catalytic DMF to convert the sulfonic acid intermediate into 2-bromo-4-(chlorosulfonyl)benzoyl chloride. Yield: 85% after purification .
Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives when comparing small-scale vs. industrial-scale methodologies?
- Methodological Answer :
- Critical Factors :
Parameter | Small-Scale (Lab) | Industrial-Scale |
---|---|---|
Oxidation Efficiency | 70–80% | <50% |
Starting Material Cost | High | Moderate |
- Solutions :
- Replace heterogeneous catalysts (e.g., MnO₂) with homogeneous alternatives (e.g., TEMPO/NaClO) to improve oxidation consistency.
- Use process analytical technology (PAT) to monitor intermediates in real-time during scale-up .
Q. Contradiction Analysis
Properties
IUPAC Name |
2-bromo-4-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYYOHPHSYCHQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280374 | |
Record name | 2-Bromo-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90280374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7697-27-0 | |
Record name | 2-Bromo-4-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7697-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 16629 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007697270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7697-27-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16629 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-4-methylbenzoic acid | |
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Record name | 2-Bromo-4-methylbenzoic acid | |
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